![molecular formula C19H12ClN3OS B11122595 (5Z)-5-(3-chlorobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11122595.png)

(5Z)-5-(3-chlorobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

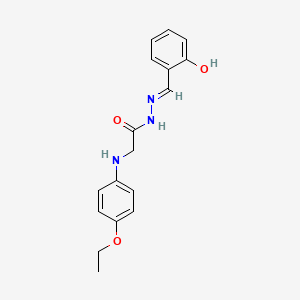

(5Z)-5-(3-chlorobenzylidène)-2-[(E)-2-phényléthényl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one est un composé organique complexe appartenant à la classe des thiazolo-triazoles. Ce composé se caractérise par sa structure unique, qui comprend un groupe chlorobenzylidène, un groupe phényléthényl et un noyau thiazolo-triazole. Il a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés biologiques et chimiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de (5Z)-5-(3-chlorobenzylidène)-2-[(E)-2-phényléthényl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique généralement des réactions organiques à plusieurs étapes. Une méthode courante consiste à condenser la 3-chlorobenzaldéhyde avec la 2-phényléthylamine pour former une base de Schiff intermédiaire. Cette base intermédiaire est ensuite cyclisée avec la thiosemicarbazide en conditions acides pour produire le noyau thiazolo-triazole.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à flux continu pour améliorer l'efficacité de la réaction et le rendement. De plus, des étapes de purification telles que la recristallisation et la chromatographie sont utilisées pour garantir la pureté du composé.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe phényléthényl, conduisant à la formation d'époxydes ou de dérivés hydroxylés.

Réduction : Les réactions de réduction peuvent cibler le groupe chlorobenzylidène, le transformant en groupe chlorobenzyl.

Substitution : Le groupe chlorobenzylidène peut participer à des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Réactifs tels que l'acide m-chloroperbenzoïque (m-CPBA) ou le peroxyde d'hydrogène en présence d'un catalyseur.

Réduction : Réactifs comme le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4).

Substitution : Nucléophiles tels que les amines, les thiols ou les alcoolates en conditions basiques.

Principaux produits

Oxydation : Époxydes ou dérivés hydroxylés.

Réduction : Dérivés chlorobenzyl.

Substitution : Divers dérivés benzylidène substitués en fonction du nucléophile utilisé.

Applications de recherche scientifique

Chimie

En chimie, (5Z)-5-(3-chlorobenzylidène)-2-[(E)-2-phényléthényl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one est utilisé comme un bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles réactions chimiques et de nouvelles voies.

Biologie

Biologiquement, ce composé a montré un potentiel en tant qu'agent antimicrobien. Des études ont indiqué son efficacité contre diverses souches bactériennes et fongiques, ce qui en fait un candidat pour le développement de nouveaux antibiotiques.

Médecine

En médecine, la recherche est en cours pour explorer son potentiel en tant qu'agent anticancéreux. Des études préliminaires suggèrent qu'il pourrait inhiber la croissance de certaines cellules cancéreuses en interférant avec des voies cellulaires spécifiques.

Industrie

Industriellement, le composé peut être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles qu'une stabilité thermique accrue ou des caractéristiques électroniques uniques.

Mécanisme d'action

Le mécanisme d'action de (5Z)-5-(3-chlorobenzylidène)-2-[(E)-2-phényléthényl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one varie en fonction de son application. En tant qu'agent antimicrobien, il perturbe l'intégrité de la membrane cellulaire des micro-organismes, conduisant à la lyse cellulaire. Dans la recherche anticancéreuse, on pense qu'il interfère avec le processus mitotique, inhibant ainsi la division cellulaire et favorisant l'apoptose dans les cellules cancéreuses.

Applications De Recherche Scientifique

(5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mécanisme D'action

The mechanism of action of (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-[(1E)-2-PHENYLETHENYL]-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival pathways .

Comparaison Avec Des Composés Similaires

Composés similaires

- (5Z)-5-(3-bromobenzylidène)-2-[(E)-2-phényléthényl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

- (5Z)-5-(3-méthylbenzylidène)-2-[(E)-2-phényléthényl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Unicité

Comparé à ses analogues, (5Z)-5-(3-chlorobenzylidène)-2-[(E)-2-phényléthényl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one est unique en raison de la présence de l'atome de chlore, qui peut influencer considérablement sa réactivité chimique et son activité biologique. L'atome de chlore peut améliorer la lipophilie du composé, améliorant potentiellement sa capacité à pénétrer les membranes cellulaires et à interagir avec des cibles intracellulaires.

Propriétés

Formule moléculaire |

C19H12ClN3OS |

|---|---|

Poids moléculaire |

365.8 g/mol |

Nom IUPAC |

(5Z)-5-[(3-chlorophenyl)methylidene]-2-[(E)-2-phenylethenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |

InChI |

InChI=1S/C19H12ClN3OS/c20-15-8-4-7-14(11-15)12-16-18(24)23-19(25-16)21-17(22-23)10-9-13-5-2-1-3-6-13/h1-12H/b10-9+,16-12- |

Clé InChI |

ZLCJPWSCCAQQCM-KDNHCMJDSA-N |

SMILES isomérique |

C1=CC=C(C=C1)/C=C/C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)Cl)/SC3=N2 |

SMILES canonique |

C1=CC=C(C=C1)C=CC2=NN3C(=O)C(=CC4=CC(=CC=C4)Cl)SC3=N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-chlorophenyl)-1H-1,3-benzimidazol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B11122520.png)

![7-Fluoro-1-(4-methoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11122533.png)

![(5Z)-5-{[3-(3-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methylpropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11122549.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-[(4-iodophenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B11122558.png)

methanone](/img/structure/B11122565.png)

![2-{4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B11122575.png)

![7-butyl-N-[(2-chlorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11122584.png)

![3-propoxy-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11122589.png)

![3-[(Z)-{6-oxo-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11122592.png)

![2-[(2,6-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B11122593.png)